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Compound of Interest

Compound Name: 4-methoxy DiPT (hydrochloride)

Cat. No.: B1163272 Get Quote

The unique pharmacological signature of 4-MeO-DiPT arises from the interplay between the

steric bulk of the N-diisopropyl tail and the electronic properties of the 4-methoxy substituent.

The 4-Position Substituent Effect[1][2]
Steric Occlusion: The methoxy group (-OCH₃) at the 4-position is bulkier than the hydroxyl

group (-OH) found in psilocin derivatives. In the orthosteric binding pocket of the 5-HT2A

receptor, this additional methyl bulk likely creates steric clash with residues deep in the

pocket (specifically residues in Transmembrane Helix 5), reducing binding affinity (Ki)

compared to 4-HO-DiPT.

Metabolic Stability: Unlike the ester-linked 4-AcO-DiPT (which hydrolyzes rapidly to 4-HO-

DiPT), the ether linkage of 4-MeO-DiPT is more resistant to hydrolysis, requiring hepatic O-

demethylation (via CYP2D6) to generate the more potent 4-HO metabolite.

The N,N-Diisopropyl Tail[3]
MAO Resistance: The bulky isopropyl groups render the terminal amine inaccessible to

Monoamine Oxidase A (MAO-A), granting the molecule oral bioavailability without the need

for MAOIs.

Receptor Selectivity: While N,N-dimethyl (DMT) analogs bind promiscuously, the N,N-

diisopropyl substitution generally decreases 5-HT2A affinity but retains or enhances SERT

interaction, a critical differentiator for 4-MeO-DiPT.
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Pharmacodynamics: The "Self-Limiting" Agonist
Hypothesis
4-MeO-DiPT presents a paradox in psychedelic pharmacology: it is a direct agonist that

simultaneously elevates endogenous competition.

Target Affinity (Ki) Efficacy (Emax)
Functional
Outcome

SERT ~12 nM N/A (Inhibitor)

Primary Driver: Blocks

reuptake, elevating

synaptic 5-HT.

5-HT2A ~500 nM ~92% (Agonist)

Secondary Driver:

Direct receptor

activation

(Psychedelic effects).

5-HT2C ~833 nM ~85% (Agonist)

Modulator:

Contributes to

anxiogenic or somatic

side effects.

5-HT1A Low Potency High

Modulator:

Contributes to

anxiolysis and "warm"

subjective tone.

Mechanism of Action:

Direct Agonism: 4-MeO-DiPT binds to the 5-HT2A receptor, stabilizing the active

conformation and recruiting Gαq proteins.

Competitive Blunting: Simultaneously, high-potency SERT inhibition floods the synapse with

endogenous serotonin (5-HT). Since endogenous 5-HT has high affinity for 5-HT2A, it

competes with 4-MeO-DiPT for the binding site. This may explain the compound's reportedly

milder, "warmer," and less visual character compared to 4-HO-DiPT.
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Signal Transduction Pathways
The following diagram illustrates the canonical Gq-mediated signaling pathway activated by 4-

MeO-DiPT at the 5-HT2A receptor, leading to intracellular calcium release.
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Caption: Canonical 5-HT2A signal transduction via Gq/11 coupling, resulting in

phosphoinositide hydrolysis and calcium mobilization.

Experimental Protocols for Validation
To empirically validate the mechanism described above, the following self-validating workflows

are recommended.

Functional Assay: Calcium Flux (FLIPR)
Objective: Determine the functional potency (EC50) and efficacy (Emax) of 4-MeO-DiPT

relative to 5-HT.

Cell Line Prep: Use HEK293 cells stably expressing human 5-HT2A (non-inducible).

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

Baseline: Measure basal fluorescence (excitation 488 nm, emission 525 nm).

Agonist Addition: Inject 4-MeO-DiPT (1 nM – 100 µM).
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Control: Run parallel wells with 5-HT (Full Agonist) and Ketanserin (Antagonist) to define

100% and 0% response.

Data Analysis: Plot Sigmoidal Dose-Response curve.

Radioligand Binding (Competition Assay)
Objective: Establish Ki values to confirm low affinity relative to SERT.

Membrane Preparation
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Caption: Workflow for competitive radioligand binding assay using tritiated Ketanserin to

determine Ki.
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Metabolism & Toxicology[4]
Understanding the metabolic fate is crucial, as 4-MeO-DiPT may act partially as a prodrug.

Primary Pathway (O-Demethylation):

Enzyme: CYP2D6 (Polymorphism in this enzyme significantly affects potency).

Reaction: 4-MeO-DiPT

4-HO-DiPT (Active Metabolite).[1]

Significance: 4-HO-DiPT is a more potent 5-HT2A agonist.[2][3] Poor metabolizers

(CYP2D6 deficient) may experience weaker psychedelic effects but higher serotonergic

toxicity due to sustained SERT inhibition by the parent compound.

Secondary Pathway (N-Dealkylation):

Reaction: 4-MeO-DiPT

4-MeO-N-isopropyltryptamine (4-MeO-MiPT).

Toxicological Risk: Due to the dual action (SERT inhibition + 5-HT2A agonism), there is a

theoretical risk of Serotonin Syndrome if combined with MAOIs or other SSRIs. The therapeutic

index is likely narrower than that of pure agonists like Psilocybin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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